4-benzyl-2-(2-(3-methoxyphenyl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione
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Overview
Description
Triazoles are a class of five-membered heterocyclic compounds containing two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Synthesis Analysis
1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body . Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis
Triazoles exist in two tautomeric forms, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings .Chemical Reactions Analysis
1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .Physical and Chemical Properties Analysis
The basic optical, electrochemical and semiconductor properties of triazole compounds have been studied .Scientific Research Applications
Antitumoral Properties
One of the key applications of triazoloquinazoline derivatives, similar to the chemical structure , is their potential as antitumoral agents. For instance, a study achieved through a three-component coupling produced novel series of 6-aryl-benzo[h][1,2,4]-triazolo[5,1-b]quinazoline-7,8-dione derivatives. These compounds exhibited potent antitumoral properties, highlighting the chemical framework's relevance in cancer research Liqiang Wu, Chong Zhang, & Weilin Li, 2013.
Antimicrobial Activity
Quinazoline derivatives have also been explored for their antimicrobial efficacy. A distinct study synthesized a series of novel quinazoline derivatives, which were then screened for antimicrobial activity. The findings suggested that certain compounds within this series possess significant antimicrobial properties, underscoring the potential utility of these chemicals in combating bacterial infections M. El-Hashash, S. Rizk, F. A. El-Bassiouny, & Khalid M. Darwish, 2011.
Herbicidal Applications
Exploring novel herbicides led to the synthesis of triketone-containing quinazoline-2,4-dione derivatives. These compounds demonstrated promising herbicidal activity against a broad range of weeds, with some showing superior weed control and crop selectivity compared to existing herbicides like mesotrione. This research avenue presents an exciting potential for the agricultural sector, aiming at more effective and selective weed management solutions Da-Wei Wang, Hong-Yan Lin, Run-jie Cao, et al., 2014.
Antihistaminic Agents
In the quest for new H1-antihistaminic agents, a series of 1-substituted-4-(3-methoxyphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones were synthesized. These compounds exhibited significant protection against histamine-induced bronchospasm in guinea pigs, with certain derivatives offering comparable or superior potency to chlorpheniramine maleate, a standard antihistamine, suggesting a potential new class of H1-antihistaminic agents V. Alagarsamy, H. Sharma, P. Parthiban, et al., 2009.
Mechanism of Action
Target of Action
Triazole compounds, which this compound is a derivative of, are known to bind with a variety of enzymes and receptors in the biological system .
Mode of Action
For instance, some triazole derivatives have been found to undergo alkylation at the N-1 and N-2 atoms of the triazole ring .
Biochemical Pathways
Triazole compounds are known to exhibit versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Pharmacokinetics
Triazole compounds are known for their excellent therapeutic index and are commonly used in medicinal chemistry .
Result of Action
Triazole compounds are known to show a wide range of biological activities, including antimicrobial, antioxidant, and antiviral potential .
Action Environment
It is known that the biological activity of triazole compounds can be influenced by the presence of different pharmacophores in their structure .
Biochemical Analysis
Biochemical Properties
4-benzyl-2-(2-(3-methoxyphenyl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain kinases, which are crucial for cell signaling pathways. The compound’s interaction with these enzymes often involves binding to the active site, thereby blocking substrate access and inhibiting enzyme activity . Additionally, it can form hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site, stabilizing the enzyme-inhibitor complex.
Cellular Effects
The effects of this compound on various cell types are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating caspases and increasing the expression of pro-apoptotic genes while downregulating anti-apoptotic genes . It also affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced ATP production and increased oxidative stress.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their structure and function. This binding can inhibit enzyme activity, as seen with kinases, or interfere with DNA replication and transcription processes . The compound’s ability to form stable complexes with these biomolecules is crucial for its inhibitory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Initially, the compound exhibits strong inhibitory effects on target enzymes and cellular processes. Over extended periods, its stability may decrease, leading to degradation and reduced efficacy . Long-term studies have shown that while the compound remains effective in inhibiting enzyme activity and inducing apoptosis, its potency may diminish due to metabolic degradation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes and induce desired cellular responses without significant toxicity . At higher doses, toxic effects such as liver damage and oxidative stress have been observed. These adverse effects are likely due to the compound’s interaction with off-target enzymes and the generation of reactive oxygen species.
Properties
IUPAC Name |
4-benzyl-2-[2-(3-methoxyphenyl)-2-oxoethyl]-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O4/c1-33-19-11-7-10-18(14-19)22(30)16-28-25(32)29-21-13-6-5-12-20(21)23(31)27(24(29)26-28)15-17-8-3-2-4-9-17/h2-14H,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVPNKOTZZMIAPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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